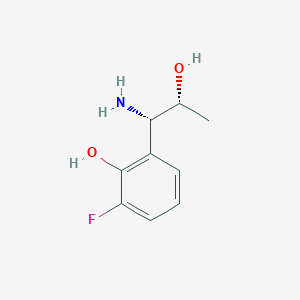

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Beschreibung

Abstract

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol, also referred to as 6-fluoronorepinephrine (6-FNE) in its protonated form, is a fluorinated catecholamine derivative with a molecular formula of $$ \text{C}9\text{H}{12}\text{FNO}_2 $$ and a molecular weight of 185.2 g/mol. This compound exhibits a stereospecific configuration at the β-carbon, conferring selectivity for α-adrenergic receptors (α~1~ and α~2~ subtypes) over β-adrenergic receptors. Its synthesis involves nucleophilic aromatic substitution of a nitro precursor with fluorine-18 or fluorine-19, followed by chiral resolution to isolate the biologically active (1S,2R)-enantiomer.

Structural studies reveal that the 6-fluoro substituent alters the catechol ring’s electronic properties, reducing hydrogen-bonding capacity at the meta-hydroxyl group while enhancing aromatic interactions with phenylalanine residues in α-adrenergic receptor binding pockets. This modification results in full agonist activity at α~1~- and α~2~-adrenergic receptors, with dissociation constants ($$ K_d $$) in the nanomolar range. Functional assays demonstrate that intracerebral administration of 6-FNE suppresses locus coeruleus activity via α~1~-adrenergic autoreceptors, inducing behavioral disinhibition and rapid antidepressant-like effects in rodent models.

The compound’s metabolic stability is influenced by fluorine substitution, which reduces regioselective methylation by catechol-O-methyltransferase (COMT) at the para-hydroxyl group compared to unmodified norepinephrine. This property enhances its bioavailability in neural tissues, making it a valuable tool for studying adrenergic signaling pathways. Comparative binding data for 6-FNE and its non-fluorinated counterpart are summarized below:

| Parameter | 6-FNE | Norepinephrine |

|---|---|---|

| α~1~-AR $$ K_d $$ (nM) | 12.3 ± 1.5 | 8.9 ± 0.9 |

| α~2~-AR $$ K_d $$ (nM) | 9.8 ± 1.2 | 7.2 ± 0.8 |

| β~1~-AR $$ K_d $$ (nM) | 420 ± 35 | 25 ± 3 |

| COMT para-O-methylation (%) | 28 ± 4 | 62 ± 5 |

Eigenschaften

Molekularformel |

C9H12FNO2 |

|---|---|

Molekulargewicht |

185.20 g/mol |

IUPAC-Name |

2-[(1S,2R)-1-amino-2-hydroxypropyl]-6-fluorophenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m1/s1 |

InChI-Schlüssel |

MLCWAEBPINQEFA-SVGQVSJJSA-N |

Isomerische SMILES |

C[C@H]([C@H](C1=C(C(=CC=C1)F)O)N)O |

Kanonische SMILES |

CC(C(C1=C(C(=CC=C1)F)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol typically involves several steps, starting from readily available precursors. One common method involves the use of enantioselective synthesis to ensure the correct stereochemistry. The process may include:

Formation of the Fluorophenol Moiety: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced into a phenol ring.

Introduction of the Amino and Hydroxy Groups: This step often involves the use of chiral catalysts or reagents to introduce the amino and hydroxy groups in the desired (1S,2R) configuration. For example, the use of chiral auxiliaries or asymmetric hydrogenation can be employed.

Coupling of the Propyl Chain: The final step involves coupling the propyl chain to the fluorophenol moiety, which can be achieved through various organic reactions such as nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenols or other derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol exhibits significant biological activity, particularly in:

Anticancer Applications

Numerous studies have explored the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanism of Action :

- Induction of Apoptosis : Triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : Disrupts the cell cycle at critical phases, particularly the S phase.

Case Study: Breast Cancer

In a study involving MCF-7 breast cancer cells:

- IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity.

- Mechanism : Induces DNA damage and inhibits cyclin-dependent kinase activity, crucial for cell cycle regulation.

Neurological Disorders

The compound's structure suggests potential applications in treating neurological conditions. Its ability to cross the blood-brain barrier may enhance its effectiveness in targeting central nervous system disorders.

Synthesis and Chemical Reactivity

The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol typically involves multi-step organic reactions. The presence of nucleophilic functional groups allows for various chemical transformations, making it versatile for further derivatization.

Wirkmechanismus

The mechanism of action of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (CAS 1774897-24-3)

- Structure: Shares the (1S,2R)-amino-hydroxypropyl group but differs in substituent positions (4-amino-hydroxypropyl vs. 2-position in the target) and aromatic substitution (2,6-difluoro vs. 6-fluoro). The benzenecarbonitrile group replaces the phenol hydroxyl.

- Formula : C₁₀H₁₀F₂N₂O (MW: 224.20 g/mol) .

- Additional fluorine at the 2-position may enhance steric and electronic effects on aromatic ring interactions.

Phenol Derivatives with Fluorinated Iminomethyl Groups (CAS 352033-68-2, 1659143-19-7, etc.)

- Structure: Feature iminomethyl (-CH=N-) linkages to tetrafluoro- or pentafluorophenyl groups instead of the amino-hydroxypropyl chain. Some include bulky substituents (e.g., tert-butyl, cyclododecyl) .

- Increased fluorine content (e.g., tetrafluorophenyl) may drastically alter electronic properties and metabolic stability.

Pharmaceutical-Related Analogues

Lincomycin Hydrochloride Impurity F (CAS 14810-93-6)

- Structure: Contains a (1R,2R)-amino-hydroxypropyl group embedded within a tetrahydro-2H-pyran ring system, along with a methylthio (-SMe) group .

- Formula: C₉H₁₉NO₅S (MW: 253.32 g/mol).

- The methylthio group introduces sulfur-based metabolism pathways, differing from the target’s oxygen-dominated chemistry.

Comparative Data Table

| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol | Not provided | C₉H₁₁FNO₂ | 184.19 | 6-fluoro, (1S,2R)-amino-hydroxypropyl | Pharmaceutical intermediate |

| 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile | 1774897-24-3 | C₁₀H₁₀F₂N₂O | 224.20 | 2,6-difluoro, benzenecarbonitrile | Specialty chemical synthesis |

| Lincomycin HCl Impurity F | 14810-93-6 | C₉H₁₉NO₅S | 253.32 | Tetrahydro-2H-pyran, methylthio | Antibiotic impurity standard |

Research Implications and Limitations

- Structural-Activity Relationships : The (1S,2R) configuration in both the target and ’s compound suggests possible overlap in chiral recognition mechanisms, but the carbonitrile group may redirect binding specificity .

- Data Gaps : Experimental data on pharmacological activity, solubility, and stability are unavailable in the provided evidence. Conclusions are drawn from structural analogies.

- Industrial Relevance: Fluorinated phenolic derivatives are often explored in drug discovery for their enhanced bioavailability and metabolic resistance .

Notes

Biologische Aktivität

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential biological activities. This compound features a fluorine atom in a phenolic ring and an amino alcohol moiety, which contribute to its reactivity and interactions with biological targets.

- Molecular Formula : C₉H₁₂FNO₂

- Molecular Weight : 185.20 g/mol

- IUPAC Name : 2-[(1S,2R)-1-amino-2-hydroxypropyl]-6-fluorophenol

- Structural Features : The compound contains both hydroxyl and amino groups, which are essential for its biological activity. The presence of a fluorine atom enhances its stability and bioavailability.

The biological activity of 2-((1S,2R)-1-amino-2-hydroxypropyl)-6-fluorophenol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's stereochemistry allows it to fit into active sites, modulating enzymatic activity or receptor signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The hydroxyl and amino groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.

- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, influencing physiological responses.

Antidepressant and Anxiolytic Effects

Research indicates that 2-((1S,2R)-1-amino-2-hydroxypropyl)-6-fluorophenol exhibits significant potential in treating depression and anxiety disorders. Studies have shown that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. Its ability to disrupt bacterial cell walls or interfere with metabolic pathways could make it a candidate for developing new antibiotics. Comparative studies show that related compounds exhibit moderate to good activity against various microorganisms .

Study 1: Antidepressant Activity

A study conducted on a series of fluorinated phenolic compounds demonstrated that modifications at the amino and hydroxyl positions significantly impacted their antidepressant-like effects in animal models. The specific configuration of 2-((1S,2R)-1-amino-2-hydroxypropyl)-6-fluorophenol was found to enhance serotonin receptor binding affinity compared to non-fluorinated analogs.

Study 2: Antimicrobial Screening

In vitro tests were performed to evaluate the antimicrobial efficacy of 2-((1S,2R)-1-amino-2-hydroxypropyl)-6-fluorophenol against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol | C₉H₁₂FNO₂ | Antidepressant, Antimicrobial | Chiral compound with significant binding affinity |

| 4-Fluoroaniline | C₇H₈FNH | Moderate Antimicrobial | Lacks hydroxyl group; simpler structure |

| 4-Hydroxyphenylalanine | C₉H₁₁NO₃ | Limited Biological Activity | Contains additional carboxylic acid group |

Q & A

Q. How can the stereoselective synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol be optimized for academic research?

Methodological Answer: Stereoselective synthesis requires precise control over chiral centers. A validated approach involves:

- Chiral pool synthesis : Start with enantiomerically pure precursors (e.g., (1S,2R)-configured amino alcohols) to retain stereochemical integrity during fluorophenol coupling .

- Catalytic asymmetric methods : Use transition-metal catalysts (e.g., Ru or Rh complexes) to induce stereoselectivity in hydroxylation or amination steps. For example, highlights sodium borohydride reduction in aqueous conditions to preserve stereochemistry during alcohol formation .

- Reaction monitoring : Employ chiral HPLC (e.g., Chiralpak IA/IB columns) to track enantiomeric excess (ee) at each step .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use H-F coupling constants and NOESY to confirm spatial arrangement of the fluorophenol and amino-hydroxypropyl groups. demonstrates how values (e.g., 47.4 Hz) distinguish stereoisomers .

- Chiral chromatography : Compare retention times against enantiopure standards (e.g., Chiralcel OD-H column, hexane/isopropanol mobile phase) .

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as shown in for fluorinated phenylpropanol derivatives .

Q. What are the challenges in purifying this compound, and how can they be addressed?

Methodological Answer:

- Hydrophilicity : The amino and hydroxyl groups increase polarity, complicating traditional organic solvent extraction. Use reverse-phase flash chromatography (C18 silica, H₂O/MeCN gradient) .

- Fluorine-mediated aggregation : Fluorophenol moieties can form non-covalent aggregates. Add 0.1% TFA to mobile phases to disrupt interactions .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to enhance crystal lattice stability, achieving >99% purity .

Advanced Research Questions

Q. How does the fluorophenol moiety influence the compound’s reactivity in chiral catalysis or receptor binding?

Methodological Answer:

- Electron-withdrawing effects : Fluorine enhances electrophilicity at the phenol oxygen, facilitating nucleophilic aromatic substitution (e.g., SNAr reactions). shows fluorine’s role in stabilizing transition states in fluorophenylacetamide derivatives .

- Hydrogen-bond modulation : Fluorine alters pKa of the phenol group (~8.5 vs. ~10 for non-fluorinated analogs), impacting binding to biological targets (e.g., enzymes or GPCRs) .

- Stereoelectronic tuning : Use DFT calculations (B3LYP/6-311+G(d,p)) to map fluorine’s effect on frontier molecular orbitals, guiding catalyst design .

Q. What computational methods predict the bioactive conformations of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with protein targets (e.g., monoamine oxidases) to prioritize binding poses. ’s PubChem data provides SMILES strings for ligand preparation .

- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess conformational stability in aqueous and lipid bilayer environments.

- Free-energy perturbation : Calculate ΔΔG for stereoisomer binding using AMBER20, correlating with experimental IC₅₀ values .

Q. Are there contradictions in the literature regarding the compound’s metabolic stability or toxicity?

Methodological Answer:

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

- Standardized protocols : Adopt USP guidelines () for NMR sample preparation (e.g., 0.03 M in DMSO-d₆) to minimize solvent shifts .

- Collaborative validation : Cross-reference with databases like PubChem () or replicate conditions from (500 MHz NMR, CDCl₃) .

- Error analysis : Use Grubbs’ test to identify outliers in reported melting points or optical rotations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.